molecular formula C16H16N2O4S B1430902 Methyl belinostat CAS No. 1485081-34-2

Methyl belinostat

Cat. No.: B1430902
CAS No.: 1485081-34-2
M. Wt: 332.4 g/mol
InChI Key: STHZFQBKWSPNQA-ZHACJKMWSA-N
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Description

Methyl belinostat is a derivative of belinostat, a histone deacetylase inhibitor. Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylase, an enzyme involved in the removal of acetyl groups from lysine residues on histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in changes in gene expression and potentially leading to cell cycle arrest and apoptosis. Belinostat has been approved for the treatment of relapsed or refractory peripheral T-cell lymphoma .

Preparation Methods

The synthesis of methyl belinostat involves several steps, including the preparation of intermediates and the final coupling reaction. One of the synthetic routes involves the Knoevenagel condensation, Wittig reaction, or Heck reaction . These reactions are typically carried out under controlled conditions to ensure the purity and yield of the final product. Industrial production methods often involve large-scale synthesis and purification processes to obtain this compound in substantial quantities .

Chemical Reactions Analysis

Methyl belinostat undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Knoevenagel condensation reaction can produce intermediates that are further modified to obtain the final product .

Scientific Research Applications

Methyl belinostat has a wide range of scientific research applications. In chemistry, it is used as a tool to study the effects of histone deacetylase inhibition on gene expression and cellular processes. In biology, it is used to investigate the role of histone deacetylase in various cellular pathways and its potential as a therapeutic target. In medicine, this compound is being studied for its potential use in the treatment of various cancers, including hematological malignancies and solid tumors . In industry, it is used in the development of new therapeutic agents and as a reference compound in drug discovery .

Mechanism of Action

Methyl belinostat exerts its effects by inhibiting the activity of histone deacetylase. This inhibition prevents the removal of acetyl groups from lysine residues on histone proteins, leading to an accumulation of acetylated histones. The accumulation of acetylated histones results in changes in gene expression, which can lead to cell cycle arrest and apoptosis. The molecular targets of this compound include various histone deacetylase enzymes, and its effects are mediated through the modulation of gene expression and cellular pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-N-methoxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-22-17-16(19)11-10-13-6-5-9-15(12-13)23(20,21)18-14-7-3-2-4-8-14/h2-12,18H,1H3,(H,17,19)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHZFQBKWSPNQA-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CONC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485081-34-2
Record name Methyl belinostat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL BELINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF5Y5X84T9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The study mentions various metabolites of belinostat, including methyl belinostat. Does the presence of these metabolites suggest multiple metabolic pathways for belinostat in the body?

A: Yes, the identification of multiple metabolites like belinostat-glucuronide, methyl-belinostat, M21, M24, and M26 strongly suggests that belinostat is metabolized through various pathways in the body []. Further research would be needed to fully elucidate these pathways and understand the specific enzymes involved in each. This information is crucial for understanding potential drug-drug interactions and for optimizing belinostat dosing, especially in patients with liver dysfunction.

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